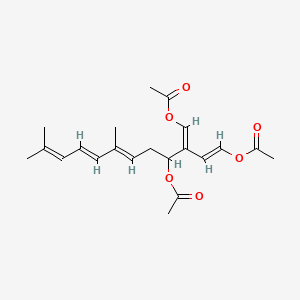Rhipocephalin
CAS No.: 71135-78-9
Cat. No.: VC1797598
Molecular Formula: C21H28O6
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71135-78-9 |
|---|---|
| Molecular Formula | C21H28O6 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | [(1E,3Z,6E,8E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,8,10-tetraenyl] acetate |
| Standard InChI | InChI=1S/C21H28O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h7-10,12-14,21H,11H2,1-6H3/b9-7+,13-12+,16-10+,20-14- |
| Standard InChI Key | BQBCCTYBKVNOPS-ZRRPUCMRSA-N |
| Isomeric SMILES | CC(=C/C=C/C(=C/CC(/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C |
| SMILES | CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
| Canonical SMILES | CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
Introduction
Chemical Properties and Structure
Rhipocephalin possesses distinct chemical properties that contribute to its biological activity. Table 1 presents the fundamental chemical characteristics of rhipocephalin:
Table 1: Chemical Properties of Rhipocephalin
| Property | Value |
|---|---|
| Chemical Name | Rhipocephalin |
| Molecular Formula | C21H28O6 |
| Molecular Weight | 376.18858863 |
| CAS Registry Number | 71135-78-9 |
| InChIKey | BQBCCTYBKVNOPS-ZRRPUCMRNA-N |
| SMILES Notation | CC(=O)O/C=C(/C=C/OC(C)=O)C(C/C=C(C)/C=C/C=C(C)C)OC(C)=O |
Structurally, rhipocephalin features acetoxy groups and conjugated double bonds in a linear sesquiterpenoid framework. This chemical arrangement is essential for its biological activity, particularly its ability to inhibit phospholipase A2 enzymes .
Source Organism: Rhipocephalus phoenix
Rhipocephalin is exclusively derived from Rhipocephalus phoenix, a calcareous green alga commonly known as Pinecone Algae due to its distinctive morphology resembling a pinecone or Christmas tree .
Taxonomy and Distribution
The taxonomic classification of Rhipocephalus phoenix is as follows:
Table 2: Taxonomic Classification of Rhipocephalus phoenix
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Phylum | Chlorophyta |
| Class | Ulvophyceae |
| Order | Bryopsidales |
| Family | Udoteaceae (or Halimedaceae) |
| Genus | Rhipocephalus |
| Species | Rhipocephalus phoenix (J.Ellis & Solander) Kützing 1843 |
This species is native to the tropical West Atlantic Ocean and Caribbean Sea, where it inhabits sandy areas on reef flats and seagrass beds at depths ranging from 3 to 100 feet .
Biological Activity
Phospholipase A2 Inhibition
The most significant biological activity of rhipocephalin is its potent inhibition of phospholipase A2 (PLA2) enzymes. In research conducted by Mayer et al. (1993), rhipocephalin demonstrated 99% inhibition of bee venom phospholipase A2 at a concentration of 4.1 μM . This remarkable inhibitory potency positions rhipocephalin among the most effective natural PLA2 inhibitors discovered from marine sources.
Table 3: Comparison of PLA2 Inhibition by Rhipocephalin and Other Marine Algal Metabolites
| Compound | Source Organism | Concentration (μM) | % Inhibition |
|---|---|---|---|
| Rhipocephalin | Rhipocephalus phoenix | 4.1 | 99 |
| Caulerpenyne | Caulerpa prolifera | 4.2 | 92 |
| Cymopol | Cymopolia barbata | 4.7 | 98 |
| Cyclocymopol | Cymopolia barbata | 3.4 | 98 |
| Stypoldione | Stypopodium zonale | 3.7 | 100 |
| Unidentified acetylene-containing fatty acid derivative | Liagora farinosa | 5.7 | 100 |
Mechanism of Action
-
Interact directly with the enzyme's active site
-
Modify the enzyme structure through covalent binding
-
Interfere with the enzyme-substrate interface
Research Findings
Comparative Efficacy
Research conducted on marine algal metabolites has positioned rhipocephalin as one of the most potent natural phospholipase A2 inhibitors. The study by Mayer et al. (1993) evaluated 29 compounds isolated from marine algae belonging to the phyla Chlorophyta, Phaeophyta, and Rhodophyta for their ability to inhibit bee venom PLA2. Among these compounds, rhipocephalin demonstrated exceptional inhibitory activity (99% inhibition), surpassed only by compounds from Liagora farinosa and Stypopodium zonale, which showed 100% inhibition .
Current Limitations and Future Research Directions
Despite the promising biological activity of rhipocephalin, several limitations exist in current research:
-
Limited studies on its pharmacokinetic properties
-
Insufficient data on its toxicity profile
-
Lack of in vivo efficacy studies
-
Challenges in sustainable production and supply
Future research directions may include:
-
Development of synthetic or semi-synthetic routes to rhipocephalin
-
More detailed structure-activity relationship studies
-
In vivo evaluation of anti-inflammatory efficacy
-
Investigation of other potential biological activities
-
Exploration of sustainable production methods through aquaculture or biotechnology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume